Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate: is a chemical compound with the molecular formula C17H24N2O4. It is a derivative of piperazine, featuring a tert-butyl group and a methoxycarbonyl moiety
Synthetic Routes and Reaction Conditions:
Boc Protection: The tert-butyl group in this compound is often introduced through Boc protection of amines. This involves reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N).
Methoxycarbonylation: The methoxycarbonyl group can be introduced by reacting the benzyl group with methanol in the presence of a strong acid catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted piperazines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of small molecules with biological targets. Medicine: Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The tert-butyl group enhances the lipophilicity of the molecule, facilitating its passage through cell membranes. The methoxycarbonyl group can act as a leaving group in biochemical reactions, influencing the compound's reactivity.
Comparison with Similar Compounds
Tert-butyl 4-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate: Similar structure but lacks the benzyl group.
Tert-butyl 4-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate: Contains a bromo group instead of the benzyl group.
Uniqueness: The presence of the benzyl group in tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate provides unique chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
tert-butyl 4-[(3-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-8-19(9-11-20)13-14-6-5-7-15(12-14)16(21)23-4/h5-7,12H,8-11,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKSAJRTFZKQCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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